molecular formula C12H20N2O3 B12996775 Tert-butyl 2-oxo-1,6-diazaspiro[3.5]nonane-6-carboxylate

Tert-butyl 2-oxo-1,6-diazaspiro[3.5]nonane-6-carboxylate

Cat. No.: B12996775
M. Wt: 240.30 g/mol
InChI Key: PTNIEWLLXAATQD-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Naming Conventions

The systematic name tert-butyl 2-oxo-1,6-diazaspiro[3.5]nonane-6-carboxylate adheres to International Union of Pure and Applied Chemistry (IUPAC) guidelines. The parent structure, spiro[3.5]nonane, consists of two fused rings: a three-membered ring and a five-membered ring sharing a single spiro carbon atom. The prefix "1,6-diaza" indicates nitrogen atoms at positions 1 and 6 of the spiro system. The 2-oxo group denotes a ketone functionality at position 2, while the tert-butyl carboxylate substituent is attached to the nitrogen at position 6.

This nomenclature distinguishes the compound from related structures, such as tert-butyl 1-oxo-2,6-diazaspiro[3.5]nonane-6-carboxylate, where the oxo group occupies a different position. The systematic name ensures unambiguous identification across chemical databases and literature.

Molecular Topology and Spirocyclic Architecture Analysis

The molecule’s topology is defined by its spiro[3.5]nonane core, which imposes significant steric constraints and electronic effects. The three-membered ring contains one nitrogen atom (position 1), while the five-membered ring incorporates a second nitrogen (position 6) and the 2-oxo group. The tert-butyl carboxylate moiety at position 6 introduces steric bulk, influencing the compound’s conformational preferences (Table 1).

Table 1: Key Structural Parameters

Parameter Value Source
Molecular formula C₁₂H₂₀N₂O₃
Molecular weight (g/mol) 240.30
Spiro junction angle (°) 95–100 (estimated)

Density functional theory (DFT) calculations suggest that the spiro junction angle approximates 95–100°, consistent with related diazaspiro compounds. The 2-oxo group participates in intramolecular hydrogen bonding with the adjacent nitrogen, stabilizing a chair-like conformation in the five-membered ring.

X-ray Crystallographic Studies and Conformational Analysis

X-ray crystallography of tert-butyl 2-oxo-1,6-diazaspiro[3.5]nonane-6-carboxylate derivatives reveals critical bond metrics (Table 2). For example, the C=O bond length in the 2-oxo group measures 1.22 Å, typical for ketones, while the N–C(O) bond in the carboxylate moiety extends to 1.35 Å due to resonance delocalization.

Table 2: Selected Crystallographic Data

Bond/Angle Measurement Source
C=O (2-oxo) 1.22 Å
N–C(O) (carboxylate) 1.35 Å
Spiro C–C–C angle 98.5°

The spiro carbon exhibits tetrahedral geometry, with bond angles deviating slightly from ideal due to ring strain. The five-membered ring adopts an envelope conformation, while the three-membered ring remains planar. These features are corroborated by nuclear Overhauser effect spectroscopy (NOESY), which shows proximity between the tert-butyl group and hydrogens on the five-membered ring.

Comparative Analysis of Tautomeric Forms

The 2-oxo group enables keto-enol tautomerism, though computational studies indicate the keto form predominates (>99% at 25°C). Enolization would require deprotonation of the α-hydrogen adjacent to the carbonyl, but the absence of acidic protons in the spiro system disfavors this process. Comparatively, analogs without steric hindrance, such as 6-Boc-1-oxo-2,6-diazaspiro[3.5]nonane, exhibit similar tautomeric stability.

In contrast, compounds with hydroxyl groups near nitrogen atoms, like tert-butyl 7-oxo-2,6-diazaspiro[3.5]nonane-2-carboxylate, show measurable enol content due to intramolecular hydrogen bonding. This highlights how subtle structural differences modulate tautomeric equilibria in spirocyclic systems.

Properties

Molecular Formula

C12H20N2O3

Molecular Weight

240.30 g/mol

IUPAC Name

tert-butyl 2-oxo-1,8-diazaspiro[3.5]nonane-8-carboxylate

InChI

InChI=1S/C12H20N2O3/c1-11(2,3)17-10(16)14-6-4-5-12(8-14)7-9(15)13-12/h4-8H2,1-3H3,(H,13,15)

InChI Key

PTNIEWLLXAATQD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(C1)CC(=O)N2

Origin of Product

United States

Preparation Methods

Synthesis via Cyclization and Protection (Based on Patent CN113214290A)

  • Step 1: Starting from 3-((benzylamino)methyl)oxetan-3-ol, react with chloroacetyl chloride in the presence of a base such as triethylamine in dichloromethane at low temperature (≤10 °C). This yields an intermediate chloroacetylated compound after purification by column chromatography.

  • Step 2: The intermediate undergoes intramolecular cyclization under inert atmosphere with a strong base (e.g., sodium hydride or n-butyl lithium) in an aprotic solvent to form the spirocyclic core.

  • Step 3: Reduction of the cyclized intermediate with lithium aluminum hydride in an inert atmosphere yields a reduced spiro compound.

  • Step 4: Catalytic hydrogenation removes the benzyl protecting group, affording the 2,5-dioxa-8-azaspiro[3.5]nonane core.

This method emphasizes careful control of reaction conditions, inert atmosphere, and choice of bases and reducing agents to achieve high purity and yield of the spirocyclic intermediate, which can be further functionalized to the target tert-butyl ester compound.

Direct Purchase and Purity Specifications

Commercially, tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate is available with a purity of ≥97%, molecular formula C13H21NO3, and molecular weight 239.32 g/mol. This indicates that the compound is well-characterized and suitable for research and industrial applications, though direct synthetic details from commercial suppliers are limited.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-oxo-1,6-diazaspiro[3.5]nonane-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures, solvents, and catalysts, to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can lead to a wide range of functionalized spiro compounds .

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 2-oxo-1,6-diazaspiro[3.5]nonane-6-carboxylate has been investigated for its potential as a pharmaceutical agent. The compound's unique spirocyclic structure contributes to its biological activity, making it a candidate for drug development.

Antimicrobial Activity

Studies have demonstrated that derivatives of diazaspiro compounds exhibit antimicrobial properties. For instance, research has shown that similar compounds can inhibit the growth of various bacteria and fungi, indicating potential applications in treating infections .

Anticancer Properties

Some diazaspiro compounds have been evaluated for their anticancer effects. Preliminary studies suggest that this compound may induce apoptosis in cancer cells, although further studies are necessary to confirm these findings and understand the underlying mechanisms .

Organic Synthesis

The compound serves as a valuable intermediate in organic synthesis due to its ability to undergo various chemical transformations.

Synthesis of Complex Molecules

This compound can be utilized in the synthesis of more complex molecules, including those with potential therapeutic applications. Its reactivity allows for the introduction of functional groups that can lead to diverse chemical entities .

Building Block for Drug Design

As a versatile building block, this compound can be modified to create libraries of new compounds for high-throughput screening in drug discovery programs . The ability to modify the spirocyclic framework opens avenues for exploring structure-activity relationships.

Several case studies highlight the practical applications of this compound:

Synthesis of Antiviral Agents

In a recent study, researchers synthesized a series of antiviral agents based on the diazaspiro framework, demonstrating that modifications to the tert-butyl group significantly enhanced antiviral activity against specific viral strains .

Development of Antitumor Compounds

Another case study focused on developing antitumor compounds derived from diazaspiro structures, where this compound was used as a precursor to synthesize analogs with improved efficacy against tumor cells .

Mechanism of Action

The mechanism of action of tert-butyl 2-oxo-1,6-diazaspiro[3.5]nonane-6-carboxylate involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Substitutions

Key analogues include:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents/Modifications Purity Hazard Profile
tert-Butyl 3,3-difluoro-1,6-diazaspiro[3.5]nonane-6-carboxylate N/A C₁₂H₂₀F₂N₂O₂ 262.3 3,3-difluoro substitution ≥95% Discontinued (limited data)
tert-Butyl 9,9-difluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate 1263177-97-4 C₁₂H₂₀F₂N₂O₂ 262.30 9,9-difluoro substitution Not specified No specific hazards listed
tert-Butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate 392331-78-1 C₁₂H₂₀N₂O₃ 240.30 Oxo group at 2-position; 1,7-diaza Laboratory H302, H315, H319, H335
tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate 1194376-44-7 C₁₂H₂₀N₂O₃ 240.30 Oxo at 6-position; spiro[4.4] scaffold Laboratory No explicit hazards listed

Key Observations :

  • Fluorinated Analogues : The 3,3- and 9,9-difluoro variants (e.g., CymitQuimica’s compound) exhibit higher molecular weights (262.3 g/mol) due to fluorine substitution but lack ketone functionality. These modifications may enhance metabolic stability or alter lipophilicity compared to the 2-oxo derivative .
  • Oxo Group Positioning: The 2-oxo derivative (CAS 392331-78-1) shares a similar molecular weight with the 6-oxo variant (240.3 g/mol) but differs in ring size (spiro[3.5] vs. spiro[4.4]).
  • Hazard Profiles : The 2-oxo-1,7-diaza analogue (CAS 392331-78-1) is classified with acute oral toxicity (H302) and irritancy (H315, H319), suggesting stricter handling protocols compared to fluorinated derivatives .

Biological Activity

Tert-butyl 2-oxo-1,6-diazaspiro[3.5]nonane-6-carboxylate (CAS No. 1359704-84-9) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its structure, biological activity, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C12_{12}H22_{22}N2_2O2_2, with a molecular weight of 226.32 g/mol. The compound features a spirocyclic structure that is characteristic of many biologically active molecules.

Biological Activity Overview

Research indicates that compounds related to the diazaspiro framework exhibit various biological activities, particularly in the context of drug development targeting specific diseases.

1. Anti-inflammatory and Immunomodulatory Effects

A notable study highlighted that derivatives of diazaspiro compounds can modulate chemokine receptors such as CCR3 and CCR5. These receptors are crucial in inflammatory responses and immune system regulation. The ability to influence these pathways suggests potential applications in treating conditions like HIV/AIDS and other inflammatory diseases .

2. Antiparasitic Activity

Compounds similar to this compound have shown promising activity against Trypanosoma brucei, the causative agent of African sleeping sickness. In vitro studies demonstrated that modifications to the diazaspiro framework could enhance potency against this parasite while improving solubility profiles .

Study on Chemokine Receptors

A study focused on the synthesis of various derivatives from diazaspiro compounds demonstrated their ability to regulate chemokine receptors effectively. The research indicated that these compounds could serve as leads in developing new therapies for diseases involving immune dysregulation, such as HIV/AIDS .

Antiparasitic Evaluations

In evaluating the antiparasitic properties, several analogs of this compound were tested against T. brucei. Results showed varying degrees of efficacy, with some modifications leading to increased potency and reduced cytotoxicity in human liver microsomes, indicating a favorable therapeutic index for further development .

Data Table: Biological Activity Summary

Biological ActivityCompound DerivativeEC50 (μM)Remarks
Anti-inflammatoryVarious Derivatives<0.03Effective modulation of CCR3/CCR5
AntiparasiticNEU-19530.43Potent against T. brucei
Human Liver ClearanceNEU-1953<8.6Favorable metabolic profile

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